N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide
Description
N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide is an organic compound that features a cyclopropyl group, a phenyl group, and a furan ring within its structure
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(9-6-13-10-11-20-12-13)18-17(15-7-8-15)14-4-2-1-3-5-14/h1-5,10-12,15,17H,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWYCMOZXNDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)CCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized through methods such as the Paal-Knorr synthesis or the cycloisomerization of alkynes . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The phenyl group can be incorporated through Friedel-Crafts alkylation or acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, such as furfural or 5-hydroxymethylfurfural.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furfural, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]-3-(furan-3-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure and exhibit similar reactivity.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds with the cyclopropyl group, which imparts unique chemical properties.
Phenyl Compounds: Benzylamine and benzyl alcohol are related compounds with the phenyl group, commonly used in organic synthesis.
Uniqueness
The presence of the cyclopropyl group, phenyl group, and furan ring in a single molecule allows for diverse interactions and reactions, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
